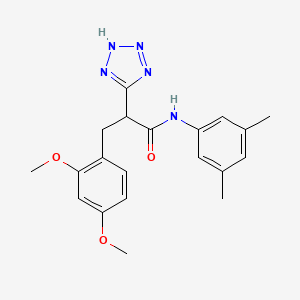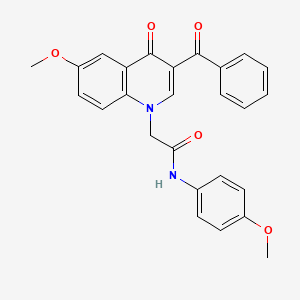![molecular formula C13H16ClFN4O B3019473 1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one CAS No. 2379970-64-4](/img/structure/B3019473.png)
1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a pyridine ring substituted with chlorine and fluorine, a piperidine ring, and an imidazolidinone moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 5-chloro-3-fluoropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form 1-(5-chloro-3-fluoropyridin-2-yl)piperidine.
Cyclization to Imidazolidinone: The intermediate is then reacted with an appropriate imidazolidinone precursor under cyclization conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one
- 2-Chloro-5-fluoropyrimidine
Uniqueness
1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one is unique due to its specific combination of functional groups and structural elements
Propriétés
IUPAC Name |
1-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN4O/c14-9-7-11(15)12(17-8-9)18-4-1-10(2-5-18)19-6-3-16-13(19)20/h7-8,10H,1-6H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVVIWNQAKISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)
![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)
![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)




![2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide](/img/structure/B3019403.png)

![6-Cyclopropyl-3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019409.png)


